molecular formula C10H10N2O5S B12623479 2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide CAS No. 921617-20-1

2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide

Cat. No.: B12623479
CAS No.: 921617-20-1
M. Wt: 270.26 g/mol
InChI Key: HEBAVCQUOZIMMN-UHFFFAOYSA-N
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Description

2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro group at the 2-position of the benzene ring and an N-linked 2-oxobut-3-en-1-yl substituent.

Properties

CAS No.

921617-20-1

Molecular Formula

C10H10N2O5S

Molecular Weight

270.26 g/mol

IUPAC Name

2-nitro-N-(2-oxobut-3-enyl)benzenesulfonamide

InChI

InChI=1S/C10H10N2O5S/c1-2-8(13)7-11-18(16,17)10-6-4-3-5-9(10)12(14)15/h2-6,11H,1,7H2

InChI Key

HEBAVCQUOZIMMN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide. The reaction conditions often require a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group into the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide with an amine group.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide involves its interaction with biological molecules. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares structural motifs with two classes of molecules in the evidence:

  • Indolin-2-one derivatives (): These feature a 2-oxobut-3-en-1-yl group attached to an indolinone core. Unlike the target compound, they lack a sulfonamide group but include hydroxyl and aryl substituents.
  • Quinazolinone-sulfonamide hybrids (–3): These incorporate a benzenesulfonamide moiety linked to a quinazolinone core via an ethenyl bridge. Substituents on the aryl rings (e.g., methoxy, halogen, nitro) modulate their bioactivity.

Key structural distinctions:

Compound Class Core Structure Key Substituents Functional Groups
Target Compound Benzene sulfonamide 2-Nitro, N-(2-oxobut-3-en-1-yl) Sulfonamide, α,β-unsaturated ketone
Indolin-2-one derivatives Indolinone 4-Aryl, 3-hydroxy Hydroxyl, ketone
Quinazolinone-sulfonamides Quinazolinone 4-Methoxy/fluoro/chloro, benzenesulfonamide Sulfonamide, ethenyl linker

Physicochemical Properties

Synthesis yields and melting points vary significantly with substituents:

Compound (Reference) Yield (%) Melting Point (°C) Notable Substituent
Target Compound N/A N/A 2-Nitro
Indolin-2-one (3a, ) 98 159–160 4-Phenyl
Indolin-2-one (3f, ) 75 195–196 4-Nitrophenyl
Quinazolinone-sulfonamide (1c, ) N/A N/A 4-Methoxyphenyl
  • Nitro substituents correlate with reduced yields (e.g., 3f: 75% vs. 3a: 98%) and higher melting points, likely due to increased polarity and intermolecular interactions .
  • The target compound’s nitro group may similarly impact its synthetic accessibility and thermal stability.

Biological Activity

2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group and a sulfonamide moiety, which are crucial for its biological activity. The structure can be represented as follows:

C9H10N2O4S\text{C}_9\text{H}_10\text{N}_2\text{O}_4\text{S}

This structure allows for interactions with various biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that sulfonamides, including 2-nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide, exhibit a range of biological activities:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Studies have shown that derivatives can inhibit the growth of various bacteria by interfering with folic acid synthesis.
  • Anti-inflammatory Effects : Some sulfonamide derivatives demonstrate anti-inflammatory activity, potentially through inhibition of cyclooxygenase enzymes.
  • Cardiovascular Effects : Certain studies suggest that sulfonamides may influence cardiovascular parameters, such as perfusion pressure and coronary resistance. For instance, the interaction of benzenesulfonamides with calcium channels has been documented to affect blood pressure regulation .

The mechanisms through which 2-nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors of enzymes involved in metabolic pathways, particularly those related to bacterial growth.
  • Calcium Channel Modulation : Research indicates that some derivatives can act as calcium channel blockers, influencing vascular smooth muscle contraction and relaxation .
  • Antioxidant Properties : Certain studies suggest that sulfonamide derivatives may exhibit antioxidant effects, contributing to their anti-inflammatory capabilities .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study reported that a sulfonamide derivative demonstrated significant antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 6.45 to 6.72 mg/mL .
  • Cardiovascular Impact : An investigation into perfusion pressure using isolated rat heart models indicated that specific benzenesulfonamides could significantly reduce coronary resistance compared to control conditions . The results are summarized in Table 1.
CompoundDose (nM)Effect on Coronary Resistance
Control-Baseline
Compound 10.001No significant change
Compound 20.001Decreased resistance
Compound 30.001Decreased resistance
  • Anti-inflammatory Activity : Another study highlighted that certain derivatives inhibited carrageenan-induced edema in rats by significant percentages (up to 94.69%) at varying time points post-administration .

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